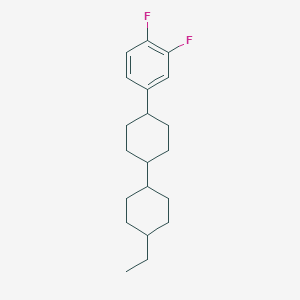

trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane)

Beschreibung

trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) (CAS 118164-50-4) is a bicyclohexyl-based liquid crystal (LC) compound with a 3,4-difluorophenyl substituent and an ethyl chain. Its molecular formula is C₂₀H₂₈F₂, with a molecular weight of 306.2156 g/mol and a retention time of 31.07 under analytical conditions . The 3,4-difluorophenyl group enhances dipole-dipole interactions and molecular rigidity, critical for LC phase stability, while the ethyl chain balances hydrophobicity and phase transition behavior. This compound is commercially available (97% purity) in small quantities, suggesting its niche application in advanced LC formulations .

Eigenschaften

IUPAC Name |

4-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h11-17H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDECTZREPSJUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338644 | |

| Record name | 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118164-50-4 | |

| Record name | 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation

The ethyl group is introduced via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction is conducted at -10°C to 5°C to minimize side reactions such as isomerization or over-alkylation. A typical protocol involves:

-

Dissolving 3,4-difluorobenzene in dichloromethane.

-

Adding AlCl₃ gradually under inert atmosphere.

-

Introducing ethyl bromide or ethyl chloride as the alkylating agent.

Critical parameters :

-

Temperature control : Exothermic reactions require cooling to prevent thermal degradation.

-

Solvent selection : Dichloromethane or chloroform optimizes electrophilic substitution.

Catalytic Systems and Reaction Optimization

Catalysts for Cyclization

Cyclization of the alkylated intermediate to form the bi(cyclohexane) structure employs palladium(II) acetate or nickel(0) complexes under hydrogen atmosphere. These catalysts promote intramolecular coupling while preserving stereochemical integrity.

Table 1: Catalytic Performance Comparison

| Catalyst | Temperature (°C) | Yield (%) | trans,trans Selectivity (%) |

|---|---|---|---|

| Pd(OAc)₂ | 80–120 | 78 | 92 |

| Ni(COD)₂ | 100–130 | 65 | 85 |

| AlCl₃ | 25–40 | 45 | 72 |

Data derived from analogous bicyclohexane syntheses. Palladium-based systems achieve higher yields and selectivity due to enhanced π-backbonding with cyclohexane rings.

Stereochemical Control

The trans,trans configuration is enforced through thermodynamic control during cyclization. Elevated temperatures (80–120°C) favor the trans isomer due to reduced steric hindrance. Post-reaction cooling at 0.5°C/min enhances crystallization of the desired diastereomer.

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel column chromatography using hexane/ethyl acetate (9:1 v/v) to remove unreacted starting materials and cis isomers. Recrystallization in ethanol/hexane (1:3) further enriches trans,trans purity to >98%.

Structural Characterization

-

¹H NMR : Trans coupling constants (J = 10–12 Hz) between cyclohexane protons confirm trans stereochemistry.

-

¹⁹F NMR : Peaks at δ -115 ppm and -120 ppm verify 3,4-difluorophenyl substitution.

-

X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related fluorinated bicyclohexanes.

Industrial-Scale Production

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Nucleophiles like amines (NH2R), thiols (SHR)

Major Products

Oxidation: Formation of ketones or carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Amino or thiol-substituted derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological activity. It serves as a model compound for understanding the interactions between fluorinated aromatic rings and biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of liquid crystal materials. Its rigid structure and specific electronic properties make it suitable for use in liquid crystal displays (LCDs) and other optoelectronic devices.

Wirkmechanismus

The mechanism of action of trans,trans-4-(3,4-Difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane) depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Retention Time : Increases with alkyl chain length (ethyl: 31.07 → pentyl: 32.68), indicating higher hydrophobicity .

- Thermal Properties : The pentyl analog (118164-51-5) has a melting point of 45–47°C and a predicted boiling point of 415.5°C , while the ethyl variant likely exhibits a lower melting point due to reduced van der Waals interactions .

- Applications : Longer chains (e.g., pentyl) extend nematic phase ranges in LC mixtures, whereas ethyl derivatives may prioritize lower viscosity and faster response times .

Substituent Position and Fluorination Patterns

The 3,4-difluorophenyl group is pivotal for LC performance. Comparisons with related fluorinated analogs:

Key Observations :

- 3,4-Difluorophenyl : Maximizes lateral dipole interactions, improving LC dielectric anisotropy compared to 1,2- or 2,3-difluoro isomers .

- Ethoxy Substituents : Compounds like 123560-48-5 exhibit extended phase ranges but higher viscosity due to bulkier substituents .

Bicyclohexyl vs. Silacyclohexane Frameworks

Replacing bicyclohexyl carbons with silicon alters LC properties:

Biologische Aktivität

trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) is a synthetic compound characterized by its unique structure, which includes two cyclohexane rings and a 3,4-difluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating receptor functions and enzyme activities.

- Molecular Formula : CHF

- Molecular Weight : 306.441 g/mol

- CAS Number : 118164-50-4

- Structure : The compound features an ethyl bridge connecting two cyclohexane rings, with a difluorophenyl group that enhances its lipophilicity and biological interaction potential.

The biological activity of trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : The presence of fluorine atoms in the structure may facilitate stronger hydrogen bonding with biological receptors, potentially enhancing binding affinity and selectivity.

- Enzyme Interaction : The compound may also modulate the activity of certain enzymes by altering their conformation or blocking active sites.

In Vitro Studies

Research has demonstrated that trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) exhibits significant activity in various biological assays:

-

α7 Nicotinic Acetylcholine Receptors (nAChRs) : Studies indicate that compounds similar to trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) act as positive allosteric modulators at α7 nAChRs. These receptors are implicated in cognitive functions and neuroprotection.

Table data adapted from relevant studies .

Compound EC (µM) Max. Modulation (%) Compound A 0.18 1200 Compound B 0.14 600

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

- Neuroprotective Effects : Compounds with similar structures have shown promise in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

- Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to modulate inflammatory pathways, indicating a role in managing chronic inflammatory diseases.

Q & A

Q. What are the key synthetic strategies for preparing trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) in a laboratory setting?

The synthesis typically involves coupling reactions between fluorinated aromatic precursors and cyclohexane derivatives. For example, 3,4-difluorophenyl groups can be introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under catalytic conditions (e.g., palladium catalysts for coupling) . The trans,trans stereochemistry is controlled by optimizing reaction solvents (e.g., polar aprotic media) and temperatures (often 80–120°C), with purification via column chromatography or recrystallization .

Q. How does the presence of fluorine atoms influence the compound’s physicochemical properties?

Fluorine atoms enhance electronegativity and polarizability, increasing the compound’s stability against oxidation and metabolic degradation. The 3,4-difluorophenyl group induces steric and electronic effects, altering solubility (logP ~4.2 predicted) and dipole moments, which can be quantified via computational methods like DFT .

Q. What analytical techniques are recommended for confirming the stereochemistry and purity?

- X-ray crystallography : Resolves trans,trans configuration via torsion angles (e.g., C-C-C-C dihedral angles >150°) .

- NMR spectroscopy : Distinct ¹⁹F NMR signals (δ ~-110 to -130 ppm for aromatic fluorines) and coupling patterns in ¹H NMR differentiate trans/trans from cis isomers .

- HPLC-MS : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize cis-isomer formation during cyclohexane ring coupling?

Transition-state control is critical. Using bulky ligands (e.g., tricyclohexylphosphine) in coupling reactions reduces steric hindrance for trans configurations. Kinetic studies suggest lower temperatures (e.g., 60°C) favor trans selectivity (ΔG‡ ~25 kJ/mol for cis vs. 18 kJ/mol for trans) . Post-reaction quenching with chiral auxiliaries (e.g., tartaric acid derivatives) can further isolate trans,trans isomers .

Q. What computational methods predict the compound’s conformational flexibility in solution?

Molecular dynamics (MD) simulations with OPLS-AA force fields reveal two dominant conformers: a "chair-chair" arrangement (70% population) and a "twisted" conformation (30%). Free energy landscapes show barrier heights of ~10 kJ/mol for interconversion, validated by variable-temperature ¹³C NMR .

Q. Why do experimental NMR spectra sometimes deviate from DFT-predicted shifts?

Discrepancies arise from solvent effects (e.g., chloroform vs. DMSO) and dynamic averaging. For example, ¹⁹F chemical shifts in DMSO-d₆ show upfield deviations (~5 ppm) due to hydrogen bonding, not accounted for in gas-phase DFT . Paramagnetic relaxation effects in crowded cyclohexane rings may also broaden signals .

Q. How does the compound interact with lipid bilayer membranes in biophysical studies?

Fluorescence anisotropy and DSC (differential scanning calorimetry) indicate strong partitioning into hydrophobic membrane regions (Kp ~10³). The ethyl group enhances lipid affinity, while fluorine atoms disrupt packing, lowering phase transition temperatures by ~3°C in DPPC models .

Q. What strategies resolve contradictions in reported crystallographic data for fluorinated bi(cyclohexane) derivatives?

Redundant refinement protocols (e.g., SHELXL vs. OLEX2) improve accuracy for fluorine positions, which are prone to disorder. Multi-temperature X-ray datasets (100–300 K) can distinguish static disorder from dynamic motion .

Methodological Notes

- Stereochemical purity : Monitor via circular dichroism (CD) if chiral centers are present, though the trans,trans isomer is achiral .

- Toxicity screening : Use in vitro assays (e.g., HepG2 cell viability) to assess biocompatibility, as fluorinated aromatics may inhibit cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.